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Introduction
Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-((4-

methylphenyl)amino)piperidine-1-carboxylate, is a key chemical intermediate primarily utilized

in the synthesis of potent synthetic opioids, most notably derivatives of fentanyl.[1][2][3] The 4-

anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous centrally acting analgesics that modulate the μ-opioid receptor.[4][5] The presence of

the para-methyl group on the aniline ring can influence the pharmacological profile of the final

compound, potentially affecting its potency and receptor binding affinity.[4]

This document provides detailed application notes, experimental protocols, and relevant data

for the use of para-methyl 4-anilino-1-boc-piperidine in the synthesis of its derivatives.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for para-methyl 4-anilino-1-
boc-piperidine is presented in the table below. This information is crucial for reaction planning,

characterization, and quality control.
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Property Value Reference(s)

IUPAC Name

tert-butyl 4-((4-

methylphenyl)amino)piperidine

-1-carboxylate

[2]

Synonyms

p-methyl 4-Anilino-1-Boc-

piperidine, 4-(p-tolylamino)-1-

Boc-piperidine

[2]

CAS Number 501673-99-0 [2]

Molecular Formula C₁₇H₂₆N₂O₂ [2]

Molecular Weight 290.4 g/mol [2]

Appearance Solid [2]

Purity ≥98% [2]

Solubility
DMF: 10 mg/mL, DMSO: 1

mg/mL, Ethanol: 2 mg/mL
[2]

λmax 247 nm [2]

SMILES
CC1=CC=C(NC2CCN(C(OC(C

)(C)C)=O)CC2)C=C1
[2]

InChI

InChI=1S/C17H26N2O2/c1-

13-5-7-14(8-6-13)18-15-9-11-

19(12-10-15)16(20)21-

17(2,3)4/h5-8,15,18H,9-

12H2,1-4H3

[2]

Application in the Synthesis of p-Methylfentanyl
The primary application of para-methyl 4-anilino-1-boc-piperidine is as a precursor in the

multi-step synthesis of p-methylfentanyl, a potent fentanyl analog. The synthetic route involves

a three-step process: Boc deprotection, N-acylation, and N-alkylation.
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Synthesis of p-Methylfentanyl

para-methyl 4-anilino-1-boc-piperidine
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Caption: Synthetic workflow for p-methylfentanyl.
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The following are generalized protocols for the key synthetic transformations involved in the

conversion of para-methyl 4-anilino-1-boc-piperidine to p-methylfentanyl. These protocols

are based on established methods for similar 4-anilinopiperidine derivatives and may require

optimization for this specific substrate.

Protocol 1: Boc Deprotection of para-methyl 4-anilino-1-
boc-piperidine
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under

acidic conditions to yield the secondary amine, 4-(p-tolylamino)piperidine.[6]

Materials:

para-methyl 4-anilino-1-boc-piperidine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Dissolve para-methyl 4-anilino-1-boc-piperidine (1.0 eq) in dichloromethane (DCM) in a

round-bottom flask.
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Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to

neutralize any remaining acid.

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-(p-

tolylamino)piperidine. The product can be used in the next step without further purification.

Protocol 2: N-Acylation of 4-(p-tolylamino)piperidine
This protocol details the acylation of the secondary amine with propionyl chloride to form N-(p-

tolyl)-N-(piperidin-4-yl)propanamide.

Materials:

4-(p-tolylamino)piperidine (from Protocol 1)

Propionyl chloride

Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask
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Magnetic stirrer

Dropping funnel

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 4-(p-tolylamino)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in

a round-bottom flask.

Cool the mixture to 0 °C in an ice bath.

Add propionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by TLC.

Upon completion, quench the reaction by adding water.

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution

and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude N-(p-tolyl)-N-(piperidin-4-yl)propanamide. The product can be

purified by column chromatography if necessary.

Protocol 3: N-Alkylation of N-(p-tolyl)-N-(piperidin-4-
yl)propanamide
This protocol describes the final step in the synthesis of p-methylfentanyl, the N-alkylation of

the piperidine nitrogen with phenethyl bromide.[7]

Materials:
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N-(p-tolyl)-N-(piperidin-4-yl)propanamide (from Protocol 2)

Phenethyl bromide

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Round-bottom flask

Magnetic stirrer

Reflux condenser

Rotary evaporator

Procedure:

To a solution of N-(p-tolyl)-N-(piperidin-4-yl)propanamide (1.0 eq) in anhydrous acetonitrile,

add potassium carbonate (2.0 eq).

Add phenethyl bromide (1.2 eq) to the suspension.

Heat the reaction mixture to reflux and stir for 6-12 hours.

Monitor the reaction progress by TLC.

After completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield p-methylfentanyl.
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Biological Activity and Signaling Pathway
Derivatives synthesized from para-methyl 4-anilino-1-boc-piperidine, such as p-

methylfentanyl, are potent agonists of the μ-opioid receptor, a G-protein coupled receptor

(GPCR).[4] Activation of the μ-opioid receptor initiates a signaling cascade that leads to

analgesia but can also be responsible for adverse effects like respiratory depression.
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Caption: μ-Opioid receptor signaling pathway.
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Disclaimer
The information provided in this document is for research and development purposes only. The

synthesis of fentanyl and its analogs should only be conducted by qualified professionals in

appropriately equipped and licensed facilities, in strict compliance with all applicable laws and

regulations. These compounds are potent and potentially hazardous, and appropriate safety

precautions must be taken during their handling and synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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